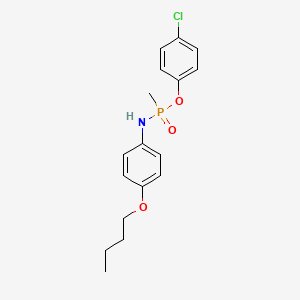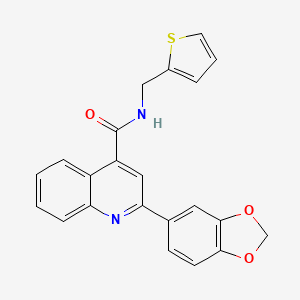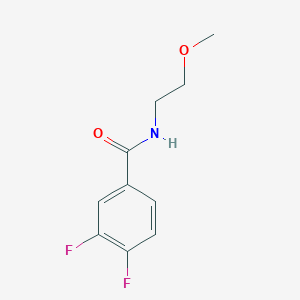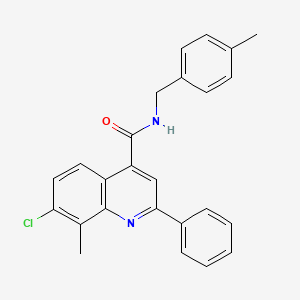![molecular formula C15H17N5S B4557944 4-[3-(benzylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4557944.png)
4-[3-(benzylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex pyrimidinamine derivatives involves multiple steps, starting from basic organic compounds and leading to the target molecule through reactions such as cyclocondensation, azo coupling, and diazo compound reactions. Notably, compounds like "Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate" have been synthesized, showcasing the complex reactions involved in creating such structures (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are pivotal in analyzing the molecular structure of pyrimidinamine derivatives. The crystal structure of related compounds, like "Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate," reveals details about bond lengths, angles, and molecular conformations, which are crucial for understanding the chemical behavior of these compounds (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Pyrimidinamine derivatives undergo various chemical reactions, including cycloadditions, azo couplings, and interactions with diazonium salts. These reactions lead to the formation of diverse structures with potential biological and chemical applications. The synthesis and cycloaddition reactions of "4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes" with vinyl-, isopropenyl-, and chloroketenes demonstrate the chemical versatility of pyrimidinamine derivatives (Sharma & Mahajan, 1997).
Physical Properties Analysis
The physical properties of pyrimidinamine derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structure. Techniques like X-ray crystallography provide detailed insights into the arrangement of molecules in the crystal lattice, contributing to the understanding of their physical characteristics.
Chemical Properties Analysis
The chemical properties of pyrimidinamine derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. Studies on compounds like "Efficient Syntheses of Ethyl 2-Methylthio- and Ethyl 2-Benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates" illustrate the reactivity patterns and potential applications of these derivatives in chemical synthesis (Zanatta et al., 2015).
Applications De Recherche Scientifique
Antimicrobial Applications
- A study by El‐Wahab et al. (2015) explored the use of pyrimidine derivatives as antimicrobial additives in polyurethane varnishes and printing inks. The incorporation of these compounds showed a significant antimicrobial effect against various microbial strains (El‐Wahab et al., 2015).
Structural and Chemical Analysis
- Moser, Bertolasi, and Vaughan (2005) synthesized a complex pyrimidinamine derivative and analyzed its crystal structure, revealing significant conjugations within its triazene moieties. This study contributes to the understanding of the structural characteristics of such compounds (Moser, Bertolasi, & Vaughan, 2005).
Synthesis of Hybrid Compounds
- Torres and Rebolledo (2016) reported the synthesis of optically active hybrid compounds containing pyrimidine units. These hybrids were synthesized effectively, showcasing the versatile applications of pyrimidine derivatives in the synthesis of complex molecules (Torres & Rebolledo, 2016).
Application in Antitumor Agents
- Insuasty et al. (2008) synthesized novel pyrimido[4,5-b][1,4]diazepines, which were evaluated as potential antitumor agents. Some of these compounds showed remarkable activity against various cancer cell lines, highlighting the therapeutic potential of pyrimidine derivatives (Insuasty et al., 2008).
Corrosion Inhibition
- Hou et al. (2019) investigated pyrimidine derivatives as corrosion inhibitors for mild steel. These derivatives demonstrated effective inhibition, especially in highly acidic solutions, signifying their industrial applications (Hou et al., 2019).
Propriétés
IUPAC Name |
4-(3-benzylsulfanyldiazirin-1-yl)-5-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-3-12-10(2)17-14(16)18-13(12)20-15(19-20)21-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXJAXIQSCMXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2C(=N2)SCC3=CC=CC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4557863.png)


![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide](/img/structure/B4557897.png)
![4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4557899.png)
![5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide](/img/structure/B4557914.png)


![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4557928.png)

![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4557950.png)

![2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4557957.png)
![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)